![molecular formula C23H23N5O B12488697 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12488697.png)
N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is a complex organic compound that features a triazole ring and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets. For instance, it can bind to metal ions in coordination complexes, facilitating catalytic reactions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant featuring a triazole structure.
Uniqueness
[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is unique due to its combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C23H23N5O |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C23H23N5O/c1-3-9-19(10-4-1)18-28-26-21(23(27-28)20-11-5-2-6-12-20)17-24-15-16-29-22-13-7-8-14-25-22/h1-14,24H,15-18H2 |
Clave InChI |
AAUVTMRQDRURQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2N=C(C(=N2)C3=CC=CC=C3)CNCCOC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12488616.png)
methanone](/img/structure/B12488620.png)
![3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12488631.png)

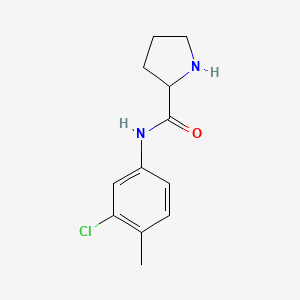
![4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12488641.png)
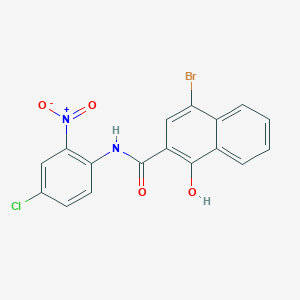
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12488655.png)
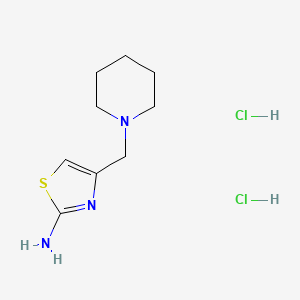
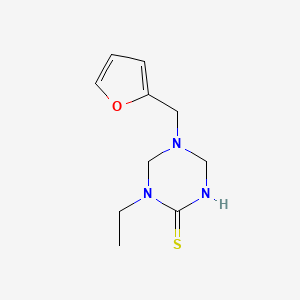
![Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488673.png)
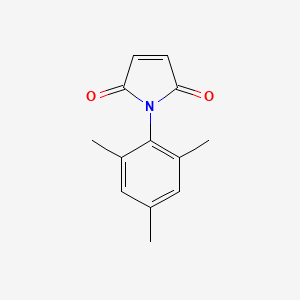
![8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12488680.png)
![N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide](/img/structure/B12488683.png)
